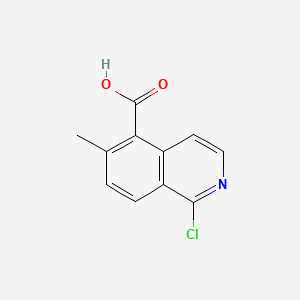

1-Chloro-6-methylisoquinoline-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Chloro-6-methylisoquinoline-5-carboxylic acid, abbreviated as CMICA, is a small molecule that has been studied extensively for its potential to act as a therapeutic agent in the treatment of various diseases. It has been found to have a variety of biochemical and physiological effects, making it an attractive candidate for medical research.

科学的研究の応用

Synthesis of Isoquinoline Derivatives

1-Chloro-6-methylisoquinoline-5-carboxylic acid is a key intermediate in the synthesis of various isoquinoline derivatives. These derivatives have been explored for their potential as prolylhydroxylase inhibitor drug candidates, among other applications. The gas-phase reactions of bisubstituted isoquinolines, including the formation of carboxylic acids after collision-induced dissociation in mass spectrometry, highlight its utility in studying drug metabolites and synthetic pathways (Thevis et al., 2008).

Role in Antitubercular Activity

Research has also demonstrated the significance of isoquinoline derivatives, synthesized using 1-Chloro-6-methylisoquinoline-5-carboxylic acid, in developing antitubercular agents. Novel compounds synthesized from this acid exhibited promising antitubercular activity against Mycobacterium tuberculosis, highlighting its potential in addressing tuberculosis (Marvadi et al., 2020).

Advancements in Synthetic Methodologies

Further research into the synthesis of isoquinoline derivatives showcases advancements in synthetic methodologies. Improved synthetic routes to derivatives of 1-Chloro-6-methylisoquinoline-5-carboxylic acid have been reported, offering better yields, reduced hazards, and enhanced reproducibility compared to traditional methods (Zheng et al., 2009). This underscores its importance in the development of more efficient and safer chemical syntheses.

Pharmaceutical Applications

Isoquinoline derivatives synthesized from 1-Chloro-6-methylisoquinoline-5-carboxylic acid have been evaluated for their pharmaceutical applications, particularly in antineoplastic activity. Studies on various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones derived from it have shown antineoplastic activity in mouse models, indicating its role in cancer research and therapy development (Liu et al., 1995).

将来の方向性

特性

IUPAC Name |

1-chloro-6-methylisoquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-2-3-8-7(9(6)11(14)15)4-5-13-10(8)12/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAFNWYTPLCECP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676730 |

Source

|

| Record name | 1-Chloro-6-methylisoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-6-methylisoquinoline-5-carboxylic acid | |

CAS RN |

1245643-02-0 |

Source

|

| Record name | 1-Chloro-6-methylisoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide](/img/structure/B597400.png)

![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester](/img/no-structure.png)

![tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B597403.png)